2-(Furan-2-yl)-2-methylpropan-1-amine
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often part of bioactive molecules and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “2-(Furan-2-yl)-2-methylpropan-1-amine” are not available, furan derivatives can be synthesized from various precursors. For instance, Furan-2-ylmethanethiol can be prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid .Molecular Structure Analysis
The molecular structure of furan derivatives can be complex and varies based on the specific compound. For example, the molecule ZM 241385 exhibits a distinctive 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine scaffold .Chemical Reactions Analysis
The chemical reactions involving furan derivatives can be diverse. For instance, under certain conditions, hydration of carbon–carbon double bonds in the side chain and furane ring can occur .Physical and Chemical Properties Analysis
Furan derivatives can have a wide range of physical and chemical properties. For example, Furan-2-ylmethanethiol is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing. It possesses a strong odor of roasted coffee and a bitter taste .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research into furan derivatives are promising. They have wide-spread applications which include therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . There is ongoing research into the synthesis, characterization, and application of these compounds .
Properties
IUPAC Name |
2-(furan-2-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFSOBFATRRRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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